
N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C25H29N5O3 and its molecular weight is 447.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Minor Groove Binder Hoechst 33258 and its Analogues
Hoechst 33258 is a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. It forms part of the bis-benzimidazole family of minor groove binders. Its derivatives, including those related to N-(2-methoxy-5-methylphenyl)-4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine-1-carboxamide, are used in various scientific applications such as chromosome and nuclear staining, DNA content analysis in flow cytometry, and as radioprotectors and topoisomerase inhibitors. These compounds serve as a starting point for rational drug design and provide a model system to study DNA sequence recognition and binding (Issar & Kakkar, 2013).
Piperazine Derivatives and Drug Design
Piperazine derivatives for therapeutic use
Piperazine and its derivatives play a crucial role in the rational design of drugs, found in various therapeutic agents like antipsychotics, antihistamines, anticancer, antiviral, and many more. Modification of the piperazine nucleus significantly alters the medicinal potential of the resultant molecules. Patents and studies have illustrated piperazine-based molecules with diverse therapeutic profiles, signaling its broad potential and flexibility as a building block in drug discovery. These insights are crucial for future therapeutic investigations and drug design (Rathi et al., 2016).
Anti-Mycobacterial Activity
An appraisal of anti-mycobacterial activity of piperazine and its analogues
Piperazine, as a core element, is significant in various drugs with diverse pharmacological activities. Notably, piperazine-based compounds have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The review provides a comprehensive insight into the design and structure-activity relationship of potent piperazine-based anti-TB molecules, offering valuable information for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
CNS Acting Drugs
Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs
The review identifies functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity. It highlights the significance of heterocycles with heteroatoms such as nitrogen, which is found in piperazine, as a large class of organic compounds with potential CNS effects. This insight is vital for the synthesis of new CNS drugs, considering the increase in CNS disorders (Saganuwan, 2017).
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3/c1-17-5-8-20(9-6-17)33-24-16-23(26-19(3)27-24)29-11-13-30(14-12-29)25(31)28-21-15-18(2)7-10-22(21)32-4/h5-10,15-16H,11-14H2,1-4H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVQABVSLKTBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

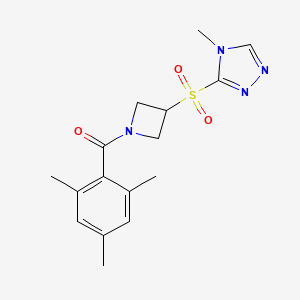

![1-[4-(1-azepanylsulfonyl)benzoyl]-2-(ethylthio)-1H-benzimidazole](/img/structure/B2468838.png)

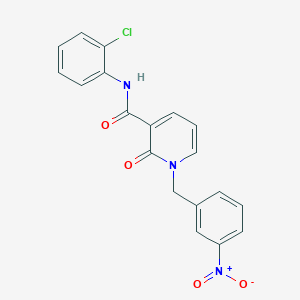

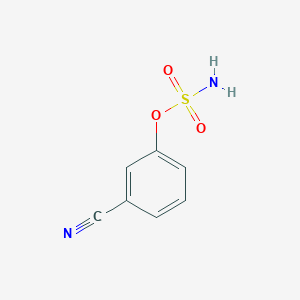
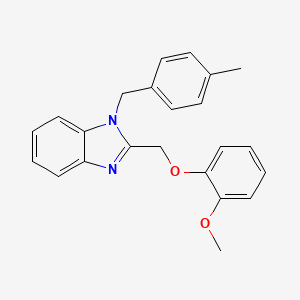
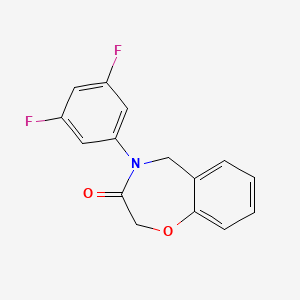

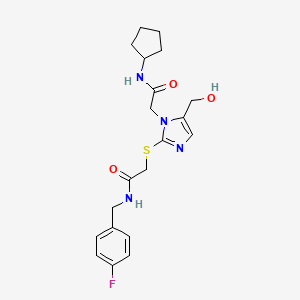
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2468852.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2468853.png)
![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)